Aceclofenac Benzyl Ester

Description

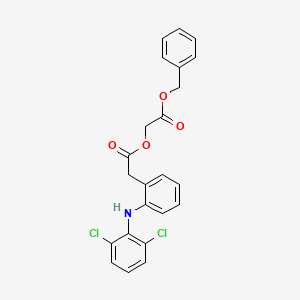

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO4/c24-18-10-6-11-19(25)23(18)26-20-12-5-4-9-17(20)13-21(27)30-15-22(28)29-14-16-7-2-1-3-8-16/h1-12,26H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKZSYGBKCIRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676222 | |

| Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100499-89-6 | |

| Record name | 2-Oxo-2-(phenylmethoxy)ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100499-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLOFENAC BENZYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7ZHK6MQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aceclofenac Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Aceclofenac Benzyl Ester, an important intermediate and a known impurity in the synthesis of Aceclofenac. This document details established synthetic protocols, methods for characterization, and presents available data in a structured format to aid researchers and professionals in the pharmaceutical field.

Introduction

Aceclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) effective in the treatment of pain and inflammation. This compound, also known as Benzyl [[[2-[(2,6-dichlorophenyl)amino]phenyl] acetyl]oxy]acetate, is a key intermediate in some synthetic routes to Aceclofenac and is also classified as a process-related impurity (Impurity F) in the European Pharmacopoeia.[1][2] Its synthesis and characterization are therefore of significant interest for quality control and process optimization in the manufacturing of Aceclofenac.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100499-89-6 | [3][4][5] |

| Molecular Formula | C₂₃H₁₉Cl₂NO₄ | [3][4][5] |

| Molecular Weight | 444.31 g/mol | [3][4][5] |

| Synonyms | Benzyl [[[2-[(2,6-dichlorophenyl)amino]phenyl] acetyl]oxy]acetate, Aceclofenac Impurity F | [1][3] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of the carboxylic acid group of diclofenac or its salt with a benzyl haloacetate derivative. Two common methods are detailed below.

Method 1: Reaction of Diclofenac with Benzyl Bromoacetate

This method involves the direct reaction of diclofenac with benzyl bromoacetate in the presence of a solvent.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, dissolve 50.5g (0.166 mol) of diclofenac in 300 ml of N,N-dimethylformamide (DMF) with stirring.

-

Addition of Reagent: At room temperature, add 45.1g (0.193 mol) of benzyl bromoacetate dropwise over approximately 30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 8 hours.

-

Work-up:

-

After the reaction is complete, remove the DMF under reduced pressure.

-

To the residue, add 400 ml of ethyl acetate and filter to remove any precipitated salts.

-

Wash the filtrate with water and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain a light green oily thick liquid.

-

-

Purification:

-

Wash the residue twice with hexane.

-

Recrystallize the product from methanol to yield white crystals of this compound.[6]

-

Table 2: Summary of Synthesis via Method 1

| Parameter | Value | Reference |

| Starting Material | Diclofenac | [6] |

| Reagent | Benzyl Bromoacetate | [6] |

| Solvent | N,N-Dimethylformamide (DMF) | [6] |

| Reaction Temperature | 50°C | [6] |

| Reaction Time | 8 hours | [6] |

| Yield | 69% | [6] |

| Melting Point | 67-69°C | [6] |

Method 2: Condensation of Diclofenac Sodium with Benzyl Bromoacetate

This method utilizes the sodium salt of diclofenac, which can enhance the nucleophilicity of the carboxylate group.

Experimental Protocol:

Logical Workflow for Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques employed for this purpose include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

While several commercial suppliers offer detailed characterization data with the purchase of a reference standard, this information is not widely available in the public domain. The following sections describe the principles of each characterization technique and the expected results for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl groups, the N-H bond of the secondary amine, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C=O Stretch (ester) | 1735 - 1750 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ester) | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of protons and carbon atoms and their connectivity.

Table 4: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) |

| Aromatic protons | 6.5 - 8.0 |

| -NH proton | ~9.0 (broad) |

| -O-CH₂-Ph | ~5.2 |

| -C(=O)-CH₂-O- | ~4.7 |

| -Ar-CH₂-C(=O)- | ~3.8 |

Table 5: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl Carbons | 168 - 175 |

| Aromatic Carbons | 110 - 150 |

| -O-CH₂-Ph | ~67 |

| -C(=O)-CH₂-O- | ~61 |

| -Ar-CH₂-C(=O)- | ~39 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For this compound (C₂₃H₁₉Cl₂NO₄), the expected molecular ion peak [M+H]⁺ would be at m/z 444.31.

Table 6: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 444.31 |

| [M+Na]⁺ | 466.29 |

Logical Flow for Characterization of this compound:

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a solid foundation for the laboratory preparation of this compound. While detailed spectral data is not publicly accessible, the expected characterization results have been presented to guide researchers in their analytical efforts. The synthesis and rigorous characterization of this compound are crucial for ensuring the quality and purity of the final Aceclofenac active pharmaceutical ingredient.

References

- 1. Aceclofenac EP Impurity F | 100499-89-6 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 100499-89-6 | IA16909 [biosynth.com]

- 4. This compound CAS#: 100499-89-6 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CN101215242A - Technique for synthesizing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Aceclofenac Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aceclofenac benzyl ester. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac.[1] Understanding its physicochemical properties is crucial for formulation development, understanding its stability, and predicting its behavior in biological systems. Aceclofenac itself is known for its analgesic and anti-inflammatory effects, which it exerts primarily through the inhibition of prostaglandin synthesis.[2][3]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₉Cl₂NO₄ | [4] |

| Molecular Weight | 444.31 g/mol | [1][4][5] |

| Melting Point | 62-64°C | [1] |

| 67-69°C | [6] | |

| Boiling Point | 539.3 ± 50.0 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][5] |

| pKa (Predicted) | -2.85 ± 0.50 | [5] |

| LogP (Predicted) | 6.56 | [4] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 280.0 ± 30.1 °C | [4] |

| Vapour Pressure (Predicted) | 0.0 ± 1.4 mmHg at 25°C | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial and laboratory procedures.

Determination of Melting Point

The melting point is a critical indicator of a substance's purity.[7] The capillary method is a widely accepted technique for this determination.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powdered sample must be thoroughly dried to remove any residual solvent.[8]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a column of 2.5-3.5 mm in height.[8]

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid initial heating is performed to determine an approximate melting range.

-

For an accurate measurement, a new sample is heated to a temperature approximately 5-10°C below the approximate melting point.[8]

-

The heating rate is then reduced to 1-2°C per minute.[8]

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[8]

-

Determination of Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]

Apparatus:

-

Mechanical shaker or orbital incubator shaker

-

Thermostatically controlled water bath or incubator set at 37 ± 1 °C

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Validated analytical method (e.g., HPLC-UV) to quantify the concentration of this compound

Procedure:

-

Medium Preparation: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[12][13]

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of the dissolution medium. This ensures that a saturated solution is formed.[10][11]

-

Equilibration: The flasks are sealed and placed in a mechanical shaker within a temperature-controlled environment (37 ± 1 °C). Agitation is maintained for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.[11]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.[10]

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Partition Coefficient (Log P)

The partition coefficient (P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is a common technique for its determination.[14][15]

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and the aqueous phase (e.g., phosphate buffer pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in either the n-octanol or the aqueous phase.

-

Partitioning: A known volume of the drug solution is placed in a separatory funnel with a known volume of the other phase.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[15]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate this separation.

-

Quantification: The concentration of this compound in each phase is determined using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its logarithm (log P).

In Vitro Dissolution Study

Dissolution testing is essential for predicting the in vivo performance of a drug product.[16] For aceclofenac, which is a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), dissolution is a rate-limiting step for absorption.[17][18]

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)[18]

-

Thermostatically controlled water bath

-

Syringes and filters

-

Validated analytical method (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Medium Preparation: A suitable dissolution medium is prepared, for example, 900 mL of phosphate buffer at pH 6.8.[18][19] The medium is de-aerated before use.

-

Test Setup: The dissolution vessels are filled with the medium and allowed to equilibrate to 37 ± 0.5°C.[18]

-

Sample Introduction: A known amount of this compound (or a formulation thereof) is introduced into each vessel.

-

Dissolution: The paddle is rotated at a specified speed (e.g., 50 rpm).[18][19]

-

Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for the concentration of dissolved this compound. An equal volume of fresh, pre-warmed medium is replaced in the vessel after each sampling.[18]

-

Data Analysis: The cumulative percentage of the drug dissolved is plotted against time to generate a dissolution profile.

Visualizations

Synthesis of this compound

This compound can be synthesized through the condensation of diclofenac sodium with benzyl bromoacetate.[20] Another described method involves the reaction of diclofenac with benzyl bromoacetate in the presence of DMF.[6]

Caption: Synthesis pathway for this compound.

Mechanism of Action of Aceclofenac: Prostaglandin Synthesis Pathway

Aceclofenac, the parent compound of the benzyl ester, primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[2][21] This inhibition leads to a reduction in inflammation and pain. Aceclofenac shows a preference for inhibiting COX-2 over COX-1.[2][22]

Caption: Aceclofenac's inhibitory action on the COX pathway.

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a new pharmaceutical entity like this compound involves a series of sequential experimental evaluations.

Caption: Workflow for physicochemical characterization.

References

- 1. This compound | De-code [de-code.co.in]

- 2. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS#:100499-89-6 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 100499-89-6 [chemicalbook.com]

- 6. CN101215242A - Technique for synthesizing this compound - Google Patents [patents.google.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Dissolution Profile of Marketed Aceclofenac Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Hydrolysis Kinetics of Aceclofenac Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the in vitro hydrolysis kinetics of aceclofenac benzyl ester. Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID), is often formulated as an ester prodrug to mitigate gastrointestinal side effects. The rate and extent of hydrolysis of these prodrugs to the active aceclofenac are critical determinants of their pharmacokinetic profile and therapeutic efficacy. While specific kinetic data for the benzyl ester of aceclofenac is not extensively available in the public domain, this guide outlines the established experimental protocols and data analysis techniques based on studies of aceclofenac and its other ester derivatives, which serve as a robust framework for investigating the benzyl ester.

Introduction to Aceclofenac Ester Hydrolysis

Aceclofenac is a phenylacetic acid derivative with potent anti-inflammatory and analgesic properties.[1] Its therapeutic action is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. However, the free carboxylic acid group in aceclofenac can lead to gastrointestinal irritation. Esterification of this carboxylic acid group is a common prodrug strategy to mask this functional group, potentially reducing direct gastric mucosal damage.

This compound is one such prodrug. For this prodrug to be effective, the ester linkage must be hydrolyzed in vivo to release the parent drug, aceclofenac. The hydrolysis can be chemical (pH-dependent) or enzyme-mediated. Understanding the kinetics of this hydrolysis is paramount for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. In vitro hydrolysis studies are essential preliminary steps in this evaluation. These studies are typically conducted in simulated biological fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), to mimic the physiological conditions of the gastrointestinal tract.

Generally, aceclofenac prodrugs are designed to be stable in the acidic environment of the stomach (low pH) and to hydrolyze at the higher pH of the small intestine, where absorption primarily occurs.[2] The hydrolysis of aceclofenac esters typically follows pseudo-first-order kinetics.[3]

Experimental Protocols

The following sections detail the methodologies for conducting in vitro hydrolysis kinetic studies of this compound.

Materials and Reagents

-

This compound (synthesis can be achieved via reaction of diclofenac with benzyl bromoacetate)[4][5]

-

Aceclofenac (Reference Standard)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Potassium Dihydrogen Phosphate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Human Plasma (optional, for enzymatic hydrolysis studies)

Preparation of Simulated Biological Fluids

Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL. The final pH should be adjusted to 1.2.

Simulated Intestinal Fluid (SIF, pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 7.4 with 0.2 N NaOH and dilute to a final volume of 1000 mL.

Note: For enzymatic hydrolysis studies, 80% human plasma in SIF can be used to simulate the enzymatic conditions of the intestine.[3]

Hydrolysis Study Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Incubation:

-

Add a small aliquot of the stock solution to a known volume of pre-warmed SGF and SIF (maintained at 37 ± 0.5 °C in a constant temperature water bath) to achieve the desired final concentration (e.g., 100 µg/mL).

-

The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the hydrolysis rate.

-

-

Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Quenching: Immediately quench the hydrolysis reaction in the collected sample. This can be done by adding an equal volume of a cold organic solvent like methanol or acetonitrile, or by adjusting the pH to a level where the ester is stable.

-

Sample Analysis: Analyze the samples for the concentration of the remaining this compound and the formed aceclofenac using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is crucial for separating and quantifying the parent ester, aceclofenac, and any degradation products like diclofenac.[6][7]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.02% orthophosphoric acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 70:30 (v/v) mixture of methanol and 0.02% orthophosphoric acid.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both aceclofenac and its benzyl ester have significant absorbance (e.g., 275 nm).[7]

-

Injection Volume: 20 µL.

-

Quantification: The concentration of the compounds is determined by comparing the peak areas from the sample chromatograms to those of a standard calibration curve.

Data Presentation and Kinetic Analysis

The quantitative data obtained from the hydrolysis studies should be summarized in tables for clear comparison. The hydrolysis of aceclofenac esters generally follows pseudo-first-order kinetics.

Kinetic Calculations

The pseudo-first-order rate constant (k) can be calculated from the following equation:

ln(Ct) = ln(C0) - kt

where:

-

Ct is the concentration of the ester at time t.

-

C0 is the initial concentration of the ester.

-

k is the pseudo-first-order rate constant.

A plot of ln(Ct) versus time will yield a straight line with a slope of -k.

The half-life (t1/2) of the hydrolysis reaction can then be calculated using the following equation:

t1/2 = 0.693 / k

Sample Data Tables

Table 1: Hydrolysis of this compound in Simulated Gastric Fluid (SGF, pH 1.2) at 37 °C

| Time (hours) | Concentration of this compound (µg/mL) | % Remaining | ln(% Remaining) |

| 0 | 100.0 | 100.0 | 4.605 |

| 1 | 98.5 | 98.5 | 4.590 |

| 2 | 97.1 | 97.1 | 4.576 |

| 4 | 94.2 | 94.2 | 4.545 |

| 8 | 88.7 | 88.7 | 4.485 |

| 12 | 83.5 | 83.5 | 4.425 |

| 24 | 70.0 | 70.0 | 4.248 |

Table 2: Hydrolysis of this compound in Simulated Intestinal Fluid (SIF, pH 7.4) at 37 °C

| Time (hours) | Concentration of this compound (µg/mL) | % Remaining | ln(% Remaining) |

| 0 | 100.0 | 100.0 | 4.605 |

| 0.5 | 88.4 | 88.4 | 4.482 |

| 1 | 78.1 | 78.1 | 4.358 |

| 2 | 61.0 | 61.0 | 4.111 |

| 4 | 37.2 | 37.2 | 3.616 |

| 6 | 22.6 | 22.6 | 3.118 |

| 8 | 13.7 | 13.7 | 2.617 |

Table 3: Summary of Pseudo-First-Order Hydrolysis Kinetics of Aceclofenac Esters (Illustrative Data)

| Medium | pH | Rate Constant, k (h-1) | Half-life, t1/2 (h) |

| SGF | 1.2 | Value | Value |

| SIF | 7.4 | Value | Value |

| SIF + 80% Human Plasma | 7.4 | Value | Value |

Values in this table are placeholders and would be determined from the experimental data.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the hydrolysis study.

Caption: Experimental workflow for studying the in vitro hydrolysis kinetics.

Caption: General mechanism of base-catalyzed ester hydrolysis.

Conclusion

This technical guide provides a foundational framework for conducting and analyzing the in vitro hydrolysis kinetics of this compound. By following the detailed experimental protocols and data analysis methods outlined, researchers can obtain reliable kinetic data to predict the in vivo behavior of this prodrug. Such studies are indispensable for the rational design and development of safer and more effective NSAID therapies. While specific data for the benzyl ester is sparse, the principles derived from studies on other aceclofenac and diclofenac esters offer a robust starting point for investigation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. CN101215242A - Technique for synthesizing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Aceclofenac Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Aceclofenac Benzyl Ester, a significant impurity and derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Aceclofenac. This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in a structured format to facilitate research and drug development.

Introduction

This compound, chemically known as Benzyl 2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)acetate, is a process-related impurity in the synthesis of Aceclofenac.[1] Its identification and characterization are crucial for quality control and to ensure the safety and efficacy of the final drug product. This guide provides a detailed spectroscopic analysis to aid in its unambiguous identification.

Spectroscopic Data

The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here is based on characterization studies of synthesized Aceclofenac impurities.[1]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.50 | Multiplet | 12H | Aromatic protons (C₆H₅-CH₂ and C₆H₄) |

| 6.85 | Singlet | 1H | -NH |

| 5.15 | Singlet | 2H | -O-CH₂-C₆H₅ |

| 4.60 | Singlet | 2H | -O-CH₂-COO- |

| 3.80 | Singlet | 2H | -CH₂-COO- |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | Ester Carbonyl (Ar-CH₂-C OO-) |

| 168.0 | Ester Carbonyl (-O-CH₂-C OO-) |

| 142.0 | Aromatic Carbon (C-N) |

| 137.5 | Aromatic Carbon (C-Cl) |

| 135.5 | Aromatic Carbon (ipso-C of Benzyl) |

| 131.0 - 124.0 | Aromatic Carbons |

| 67.0 | -O-C H₂-C₆H₅ |

| 61.0 | -O-C H₂-COO- |

| 38.0 | -C H₂-COO- |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are summarized below.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Medium | N-H stretching |

| 3050 | Medium | Aromatic C-H stretching |

| 2950 | Medium | Aliphatic C-H stretching |

| 1745 | Strong | C=O stretching (ester) |

| 1730 | Strong | C=O stretching (ester) |

| 1580 | Strong | C=C stretching (aromatic) |

| 1250 | Strong | C-O stretching (ester) |

| 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₂₃H₁₉Cl₂NO₄, with a molecular weight of 444.31 g/mol .[2]

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 444 | [M]⁺ (Molecular ion) |

| 353 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 294 | [M - C₉H₈O₃]⁺ (Loss of benzyl glyoxylate) |

| 91 | [C₇H₇]⁺ (Benzyl cation - tropylium ion) |

Experimental Protocols

This section outlines the general methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the condensation of diclofenac sodium with benzyl bromoacetate.[1]

-

Materials: Diclofenac sodium, benzyl bromoacetate, N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Diclofenac sodium in DMF.

-

Add benzyl bromoacetate to the solution.

-

Stir the reaction mixture at an elevated temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography.

-

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the appropriate mode (positive or negative ion mode for ESI).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

References

Preliminary Biological Screening of Aceclofenac Benzyl Ester: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide provides a comprehensive overview of the preliminary biological screening of Aceclofenac , the active pharmacological agent. Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[3] It is widely used in the management of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of Aceclofenac are attributed to its inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes, with a preferential action on COX-2.[5][6]

In-Vitro Inhibition of Prostaglandin E2 (PGE2) Production

Experimental Protocol:

Human rheumatoid synovial cells are cultured and stimulated with interleukin-1beta (IL-1β) to induce an inflammatory response, leading to the production of PGE2. Various concentrations of Aceclofenac are then introduced to the cell cultures. After an incubation period, the concentration of PGE2 in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory concentration 50 (IC50), which is the concentration of the drug that inhibits 50% of PGE2 production, is then determined.

Data Presentation:

| Compound | Cell Type | Stimulant | IC50 (µM) |

| Aceclofenac | Human Rheumatoid Synovial Cells | IL-1β | Data not consistently reported for direct inhibition, as it acts via metabolites.[7] |

| Diclofenac (Metabolite) | Human Whole Blood | - | COX-1: 0.6, COX-2: 0.04[6] |

| 4'-hydroxyaceclofenac (Metabolite) | Human Whole Blood | - | COX-2: 36[6] |

Carrageenan-Induced Paw Edema in Rats

Experimental Protocol:

This widely used in-vivo model assesses the acute anti-inflammatory activity of a compound. Male Wistar rats are administered Aceclofenac orally at various doses. After a specific period, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group with the control group (receiving only the vehicle).

Data Presentation:

| Treatment | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |

| Control (Vehicle) | - | 4 | 0 |

| Aceclofenac | 10 | 4 | ~50-60% (Comparative data suggests high potency)[3] |

| Indomethacin (Reference) | 10 | 4 | ~60-70% |

Analgesic Activity

The analgesic properties of Aceclofenac are a result of its peripheral and central actions, primarily through the inhibition of prostaglandin synthesis.[5]

Acetic Acid-Induced Writhing Test in Mice

Experimental Protocol:

This visceral pain model is used to evaluate the peripheral analgesic effects of drugs. Mice are administered Aceclofenac orally at different doses. After a set time, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection. The percentage of protection or inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the control group.

Data Presentation:

| Treatment | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |

| Control (Vehicle) | - | 35.2 ± 2.1 | 0 |

| Aceclofenac | 10 | 15.8 ± 1.5 | 55.1 |

| Aspirin (Reference) | 100 | 18.1 ± 1.9 | 48.6 |

Ulcerogenic Activity

A significant drawback of NSAIDs is their potential to cause gastric ulceration due to the inhibition of protective prostaglandins in the gastric mucosa.

Ulcer Index Determination in Rats

Experimental Protocol:

Rats are fasted for 24 hours with free access to water. Aceclofenac is administered orally at a high dose (e.g., 100 mg/kg) for several consecutive days. On the final day, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers. The severity of the ulcers is scored based on their number and size. The ulcer index is then calculated.

Data Presentation:

| Treatment | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) |

| Control (Vehicle) | - | 0.5 ± 0.2 |

| Aceclofenac | 100 | 8.5 ± 1.2[3] |

| Indomethacin | 20 | 25.4 ± 2.8 |

Note: Aceclofenac has been shown to have a better gastric tolerance profile compared to other NSAIDs like indomethacin and diclofenac.[3][5]

Antipyretic Activity

Aceclofenac's antipyretic effect is mediated by its action on the hypothalamus, which leads to a resetting of the body's thermostat, facilitated by the inhibition of prostaglandin synthesis in the central nervous system.[2]

Brewer's Yeast-Induced Pyrexia in Rats

Experimental Protocol:

Pyrexia (fever) is induced in rats by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast. After 18 hours, the rectal temperature of the rats is recorded. Animals showing a significant increase in body temperature are selected for the study. Aceclofenac is then administered orally, and the rectal temperature is monitored at regular intervals (e.g., 1, 2, and 4 hours) post-drug administration. The reduction in temperature is compared to the control group.

Data Presentation:

| Treatment | Dose (mg/kg, p.o.) | Mean Temperature Reduction (°C) at 2h |

| Control (Vehicle) | - | 0.2 ± 0.1 |

| Aceclofenac | 10 | 1.8 ± 0.3[3] |

| Paracetamol (Reference) | 150 | 2.1 ± 0.2 |

Mandatory Visualizations

Signaling Pathway of Aceclofenac's Anti-inflammatory Action

Caption: Aceclofenac's anti-inflammatory mechanism of action.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for assessing anti-inflammatory activity.

Logical Relationship for Analgesic Activity Assessment

Caption: Logical flow of the writhing test for analgesia.

References

- 1. Page loading... [guidechem.com]

- 2. CN101215242A - Technique for synthesizing aceclofenac benzyl ester - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. CN101531607B - Improved method for preparing aceclofenac - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Aceclofenac methyl ester | 139272-66-5 | IA16911 [biosynth.com]

The Pivotal Role of Aceclofenac Benzyl Ester in Streamlining Aceclofenac Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, with a specific focus on the strategic use of Aceclofenac Benzyl Ester as a key chemical intermediate. The utilization of a benzyl ester protecting group offers a robust and efficient pathway for the synthesis of Aceclofenac, presenting distinct advantages in terms of reaction control and product purity. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, comparative quantitative data, and visual representations of the chemical transformations.

Introduction to Aceclofenac and Synthesis Strategies

Aceclofenac, a phenylacetic acid derivative, is widely prescribed for its potent analgesic and anti-inflammatory properties, demonstrating improved gastrointestinal tolerability compared to its predecessor, Diclofenac. The synthesis of Aceclofenac typically involves the esterification of the carboxyl group of a Diclofenac derivative, followed by the introduction of the acetoxyacetic acid side chain and subsequent deprotection of the carboxyl group. The choice of the ester protecting group is a critical factor that influences the overall efficiency, yield, and purity of the final product. Among the various ester intermediates, this compound has emerged as a valuable and versatile option.

The this compound Pathway

The synthesis of Aceclofenac via its benzyl ester intermediate can be broadly divided into two key stages:

-

Formation of this compound: This step involves the reaction of a Diclofenac salt, such as Diclofenac sodium or a tertiary amine salt of Diclofenac acid, with a benzyl haloacetate, typically benzyl bromoacetate or benzyl chloroacetate.[1][2] This reaction proceeds via nucleophilic substitution, where the carboxylate anion of Diclofenac displaces the halide from the benzyl haloacetate.

-

Deprotection to Yield Aceclofenac: The benzyl ester group is subsequently removed to yield the final Aceclofenac molecule. This deprotection is commonly achieved through catalytic hydrogenation, a method known for its clean and high-yielding nature.[1] Alternative deprotection methods, such as using a combination of chlorotrimethylsilane and sodium iodide, have also been reported.[1]

This two-step process offers a reliable method for the synthesis of Aceclofenac, with the benzyl ester serving as an effective protecting group that can be selectively cleaved under mild conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Diclofenac with benzyl bromoacetate in the presence of a suitable solvent.[3]

Materials:

-

Diclofenac

-

Dimethylformamide (DMF)

-

Benzyl bromoacetate

-

Ethyl acetate

-

Hexane

-

Methanol

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Diclofenac in DMF in a reaction flask with stirring.

-

At room temperature, add benzyl bromoacetate dropwise over approximately 30 minutes.

-

Heat the reaction mixture to 50°C and stir for 8 hours.

-

After the reaction, remove the DMF under reduced pressure.

-

To the residue, add ethyl acetate and filter to remove any sodium salts.

-

Wash the filtrate with water and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain a light green oily thick liquid.

-

Wash the residue twice with hexane.

-

Recrystallize the product from methanol to obtain white crystals of this compound.[3]

Deprotection of this compound to Aceclofenac

The final step in the synthesis is the removal of the benzyl protecting group. Catalytic hydrogenation is a widely used method for this transformation.[1]

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Suitable solvent (e.g., ethyl acetate, methanol)

-

Hydrogen gas source

Procedure:

-

Dissolve this compound in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield Aceclofenac.

-

The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various synthesis routes for Aceclofenac, highlighting the reaction conditions and yields.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification | Diclofenac, Benzyl bromoacetate | DMF | 50 | 8 | 69 | [3] |

| Esterification | Diclofenac sodium, Benzyl chloroacetate | Isopropanol | 40-60 | 1-3 | Not specified | [4] |

| Deprotection | This compound | - | - | - | Not specified | [1] |

Table 1: Synthesis of this compound and Deprotection

| Reactant 1 | Reactant 2 | Intermediate | Deprotection Method | Overall Yield (%) | Reference |

| Diclofenac | Benzyl bromoacetate | This compound | Hydrogenation (Pd/C) | Not specified | [1] |

| Diclofenac Acid | tert-Butyl bromoacetate | Aceclofenac tert-Butyl Ester | Formic Acid | 87 (one-pot) | [5] |

| Diclofenac Sodium | tert-Butyl chloroacetate | Aceclofenac tert-Butyl Ester | Acidolysis (Phenol/Acid) | >88 | [6] |

Table 2: Comparison of Different Aceclofenac Synthesis Routes

Visualizing the Synthesis Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the Aceclofenac synthesis via the benzyl ester intermediate.

Caption: Synthesis pathway of Aceclofenac via the Benzyl Ester intermediate.

Caption: Step-by-step experimental workflow for Aceclofenac synthesis.

Conclusion

The use of this compound as a chemical intermediate provides a reliable and effective route for the synthesis of Aceclofenac. This method, characterized by straightforward reaction steps and the use of a readily cleavable protecting group, is well-suited for laboratory-scale synthesis and has the potential for scale-up in industrial production. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the development and optimization of synthetic routes for this important NSAID. Further research could focus on optimizing reaction conditions to improve yields and reduce reaction times, as well as exploring alternative, more environmentally benign deprotection methods.

References

- 1. Aceclofenac, YT-919, Beofenac, Preservex, Gerbin, Falcon, Airtal-药物合成数据库 [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101215242A - Technique for synthesizing this compound - Google Patents [patents.google.com]

- 4. CN102924313A - Novel preparation method of benzyl aceclofenac - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101531607A - Improved method for preparing aceclofenac - Google Patents [patents.google.com]

Solubility Profile of Aceclofenac Benzyl Ester: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of Aceclofenac Benzyl Ester.

This technical guide provides a comprehensive overview of the solubility profile of this compound, a lipophilic prodrug of the non-steroidal anti-inflammatory drug (NSAID), aceclofenac. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. The methodologies outlined herein are based on established principles of solubility determination and analytical chemistry.

Introduction to Aceclofenac and its Benzyl Ester Prodrug

Aceclofenac is a well-established NSAID used for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, aceclofenac is characterized by low aqueous solubility and high permeability.[2] To enhance its lipophilicity, which can influence its formulation, absorption, and pharmacokinetic profile, prodrugs such as this compound have been synthesized. The esterification of the carboxylic acid group of aceclofenac with benzyl alcohol is expected to increase its affinity for organic solvents and lipidic environments.

Currently, the available literature provides limited qualitative data on the solubility of this compound, indicating that it is slightly soluble in chloroform and methanol.[3] This guide, therefore, aims to equip researchers with the necessary protocols to quantitatively determine its solubility in a range of solvents, which is a critical parameter in drug development for formulation design, toxicological studies, and predicting bioavailability.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution of the compound and then measuring its concentration.

1. Materials and Equipment:

-

This compound (pure compound)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, chloroform, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker with a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved particles, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the clear supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method. A typical method for aceclofenac and its esters would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 275 nm).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| Chloroform | 25 | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | [Temperature] | [Experimental Value] | [Experimental Value] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, this technical guide provides a detailed and practical framework for researchers to determine this crucial physicochemical property. The outlined shake-flask method, coupled with HPLC analysis, is a reliable approach to generate the necessary data for advancing the development of formulations containing this compound. Understanding the solubility profile in various solvents is a fundamental step in harnessing the full potential of this lipophilic prodrug in novel drug delivery systems.

References

The Prodrug Strategy of Aceclofenac Esters: A Technical Guide to Enhancing Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aceclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation in various musculoskeletal disorders. However, its therapeutic utility is often hampered by gastrointestinal (GI) side effects, primarily attributed to the presence of a free carboxylic acid moiety. The prodrug strategy, involving the temporary esterification of this functional group, has emerged as a promising approach to mitigate these adverse effects while potentially improving the drug's physicochemical and pharmacokinetic profile. This technical guide provides an in-depth exploration of the Aceclofenac ester prodrug strategy, encompassing their synthesis, physicochemical characterization, pharmacokinetic behavior, and pharmacodynamic outcomes. Detailed experimental protocols and comparative data are presented to offer a comprehensive resource for researchers in the field of drug design and development.

Introduction: The Rationale for Aceclofenac Prodrugs

Aceclofenac exerts its anti-inflammatory and analgesic effects predominantly through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[1][2] Notably, Aceclofenac itself is considered a prodrug to some extent, as it is metabolized in the body to Diclofenac and other active metabolites.[3][4] The primary impetus for designing ester prodrugs of Aceclofenac is to mask the free carboxylic acid group, which is responsible for direct irritation of the gastric mucosa.[5] By converting Aceclofenac into an ester, its lipophilicity can be increased, potentially enhancing its absorption and altering its distribution profile.[1] The ester linkage is designed to be stable in the acidic environment of the stomach and subsequently cleaved by esterase enzymes in the intestines or plasma to release the active Aceclofenac.[6] This targeted drug release minimizes direct contact with the stomach lining, thereby reducing the risk of ulceration and other GI-related complications.[7]

Synthesis of Aceclofenac Ester Prodrugs

The synthesis of Aceclofenac esters typically involves the reaction of Aceclofenac's carboxylic acid group with a selected alcohol or a promoiety containing a hydroxyl group. Common strategies include direct esterification, coupling agent-mediated reactions, and the formation of mutual prodrugs where the promoiety itself is another therapeutic agent.

General Synthesis Workflow

The overall process for synthesizing and evaluating Aceclofenac ester prodrugs follows a logical progression from chemical synthesis to pharmacological assessment.

References

- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eresearchco.com [eresearchco.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Aceclofenac Benzyl Ester: A Technical Guide to Synthesis and Hypothetical Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is effective in the management of pain and inflammation. Its derivatives, such as Aceclofenac Benzyl Ester, are of significant interest as intermediates in synthesis and as potential drug candidates themselves. A thorough understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for comprehending structure-activity relationships and for rational drug design. This technical guide addresses the current landscape of knowledge regarding this compound, with a focus on its synthesis and a proposed methodology for its crystal structure analysis. Due to the current absence of publicly available experimental crystal structure data for this compound, this document provides a hypothetical workflow for its crystallographic analysis, based on established techniques. Furthermore, it presents the known physicochemical properties of the ester and, as a proxy, the calculated geometric parameters of the parent Aceclofenac molecule.

Introduction

Aceclofenac is a phenylacetic acid derivative that exhibits potent anti-inflammatory and analgesic properties.[1] It functions through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[2] this compound is a significant intermediate in the synthesis of Aceclofenac and is also identified as a process-related impurity.[3] The determination of the precise three-dimensional structure of this ester is crucial for understanding its chemical stability, reactivity, and potential biological activity.

Despite its importance, a definitive experimental crystal structure of this compound has not been reported in publicly accessible databases. This guide, therefore, serves two primary purposes: to consolidate the known methods for the synthesis and crystallization of this compound, and to provide a detailed, albeit hypothetical, experimental protocol for its single-crystal X-ray diffraction analysis.

Synthesis and Crystallization of this compound

The synthesis of this compound typically involves the reaction of a diclofenac salt with a benzyl haloacetate. Several methods have been described in patent literature, leading to the formation of white crystals of the ester.

Experimental Protocol: Synthesis Method 1

This method involves the reaction of diclofenac with benzyl bromoacetate in dimethylformamide (DMF).

-

Dissolution: Dissolve diclofenac in DMF in a reaction flask with stirring.

-

Addition of Alkylating Agent: At room temperature, add benzyl bromoacetate dropwise over a period of approximately 30 minutes.

-

Reaction: Heat the mixture to 50°C and continue stirring for 8 hours.

-

Work-up: After the reaction, remove the solvent under reduced pressure. Add ethyl acetate to the residue and filter to remove any salt by-products. The filtrate is then washed with water, and the organic layer is separated.

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and then evaporate the ethyl acetate under reduced pressure to yield a light green, oily, viscous liquid.

-

Purification and Crystallization: Wash the residue twice with hexane. Recrystallize the product from methanol to obtain white crystals of this compound.[4]

Experimental Protocol: Synthesis Method 2

An alternative method utilizes diclofenac sodium and benzyl chloroacetate in isopropanol.

-

Reactant Mixture: In a reaction vessel, combine 100g of diclofenac sodium with 200-400ml of isopropanol.

-

Addition of Alkylating Agent: Add 600-900g of benzyl chloroacetate to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 40-60°C and maintain for 1-3 hours.

-

Precipitation: Cool the mixture to room temperature and add over 400ml of drinking water. Stir for more than 30 minutes to induce precipitation.

-

Isolation and Drying: Filter the resulting solid and dry it to obtain crude this compound.

-

Recrystallization: Purify the crude product by recrystallization from methanol.[5]

The synthesis pathway for this compound is visualized in the diagram below.

Caption: Synthesis of this compound.

Proposed Methodology for Crystal Structure Analysis

The following section outlines a standard workflow for the determination of the crystal structure of this compound using single-crystal X-ray diffraction. This is a hypothetical protocol, as no specific experimental details for this compound are available.

Crystal Selection and Mounting

-

Crystal Selection: Under a polarizing microscope, select a single, well-formed crystal of this compound, ideally with dimensions between 0.1 and 0.3 mm in all directions and free from visible defects.

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.

Data Collection

-

Instrumentation: Utilize a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data. This typically involves rotating the crystal through a series of angles.

Structure Solution and Refinement

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for various experimental factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic coordinates, and thermal parameters (isotropic or anisotropic) against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: After the refinement converges, validate the final crystal structure using tools such as CHECKCIF to ensure its chemical and geometric sensibility.

A generalized workflow for single-crystal X-ray diffraction is depicted below.

Caption: General X-ray Diffraction Workflow.

Data Presentation

While experimental crystallographic data for this compound is unavailable, this section provides a summary of its known physicochemical properties and the calculated geometric parameters of the parent Aceclofenac molecule as a reference.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉Cl₂NO₄ | [6] |

| Molecular Weight | 444.31 g/mol | [6] |

| CAS Number | 100499-89-6 | [6] |

| Melting Point | 67-69 °C | [4] |

| Boiling Point (Predicted) | 539.3 ± 50.0 °C | [7] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6][8] |

Calculated Geometrical Parameters of Aceclofenac

The following table presents a selection of calculated bond lengths and angles for the parent molecule, Aceclofenac. This data is derived from computational studies and is provided here to give an indication of the expected molecular geometry. It should be explicitly noted that this is not experimental data for this compound.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C1-C2 | 1.39 |

| C1-C6 | 1.39 | |

| C2-C3 | 1.38 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.38 | |

| Bond Angle | C2-C1-C6 | 120.1 |

| C1-C2-C3 | 120.0 | |

| C2-C3-C4 | 119.9 | |

| C3-C4-C5 | 120.1 | |

| C4-C5-C6 | 120.0 | |

| C1-C6-C5 | 119.9 |

Data sourced from computational analysis of Aceclofenac.

Conclusion

This technical guide has summarized the available information on the synthesis of this compound and has proposed a detailed, standard methodology for its crystal structure analysis. While experimental crystallographic data remains elusive, the protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to pursue the synthesis, crystallization, and ultimately, the definitive structural elucidation of this important molecule. The determination of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its properties and may pave the way for the design of novel therapeutics.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101215242A - Technique for synthesizing this compound - Google Patents [patents.google.com]

- 5. CN102924313A - Novel preparation method of benzyl aceclofenac - Google Patents [patents.google.com]

- 6. This compound CAS#: 100499-89-6 [m.chemicalbook.com]

- 7. This compound | CAS#:100499-89-6 | Chemsrc [chemsrc.com]

- 8. This compound | De-code [de-code.co.in]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Aceclofenac Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Aceclofenac Benzyl Ester. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from extensive research on the parent compound, Aceclofenac, and established principles of organic chemistry. The insights provided herein are intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Introduction to Aceclofenac and its Benzyl Ester

Aceclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Chemically, it is an ester of diclofenac with glycolic acid. This compound, also known as Aceclofenac Impurity F, is a known process-related impurity and a derivative where the carboxylic acid group of Aceclofenac is esterified with benzyl alcohol. Understanding the stability of this ester is crucial for ensuring the quality, safety, and efficacy of Aceclofenac drug products.

Thermal Stability of Aceclofenac

Forced degradation studies on Aceclofenac have demonstrated its susceptibility to thermal stress, particularly at elevated temperatures. While stable at or below 80°C, significant degradation is observed at 105°C.

Thermal Analysis Data for Aceclofenac

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in characterizing the thermal properties of active pharmaceutical ingredients (APIs).

| Parameter | Value | Reference |

| Melting Point (DSC) | 149-155.92°C | |

| Decomposition Onset (TGA) | Approx. 172°C |

Degradation Profile of Aceclofenac

Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, have been conducted on Aceclofenac under various stress conditions.

Summary of Aceclofenac Degradation under Stress Conditions

| Stress Condition | Observations | Major Degradation Products | References |

| Thermal | Stable up to 80°C. Significant degradation at 105°C (60.7% degradation after 1 hour). | Minor degradation product at 60°C and 80°C. Major degradation product at 105°C. | |

| Acidic Hydrolysis (0.1 N HCl) | 22.6% degradation at 30°C and 91.1% at 80°C after 1 hour. | Diclofenac and other minor products. | |

| Basic Hydrolysis (0.1 N NaOH) | Highly labile. 70.8% degradation at 30°C and 99.4% at 80°C after 1 hour. | Diclofenac and other minor products. | |

| Oxidative (10% H₂O₂) | 25.1% degradation at 30°C and 29.7% at 80°C after 1 hour. | Several degradation products. |

Predicted Thermal Stability and Degradation Profile of this compound

While direct experimental data for this compound is not available in the reviewed literature, its thermal behavior can be predicted based on the known degradation of Aceclofenac and the chemical properties of benzyl esters.

Predicted Thermal Degradation Pathways

The primary route of thermal degradation for Aceclofenac is the hydrolysis of the ester linkage to form Diclofenac. It is anticipated that this compound will undergo a similar primary degradation pathway, with the cleavage of its two ester bonds.

Primary Predicted Thermal Degradation:

-

Hydrolysis of the Benzyl Ester: The benzyl ester is susceptible to thermal hydrolysis, which would yield Aceclofenac and benzyl alcohol. This reaction is likely to be the initial and most facile degradation step, especially in the presence of any moisture.

-

Hydrolysis of the Glycolic Acid Ester: Following or concurrently, the ester linkage between the diclofenac moiety and the glycolic acid portion can hydrolyze, leading to the formation of Diclofenac and benzyl glycolate.

Secondary Predicted Thermal Degradation:

-

Thermolysis of the Benzyl Ester: At higher temperatures, benzyl esters can undergo thermolysis through a free-radical mechanism. This could lead to the formation of toluene, bibenzyl, and stilbene from the benzyl portion, and decarboxylation of the remaining acid.[1][2]

The presence of the benzyl ester group may influence the overall thermal stability compared to Aceclofenac. Benzyl esters can be more labile than simple alkyl esters under certain conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of Aceclofenac stability, which can be adapted for the study of this compound.

Forced Degradation Studies (General Protocol)

Objective: To investigate the degradation of the drug substance under various stress conditions to establish its intrinsic stability and identify potential degradation products.

Methodology:

-

Acid Degradation: Dissolve the drug substance in 0.1 N HCl and heat at specified temperatures (e.g., 30°C and 80°C) for a defined period (e.g., 1 hour).

-